N-(3-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
CAS No.: 688335-28-6
Cat. No.: VC4150136
Molecular Formula: C18H17N3OS
Molecular Weight: 323.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688335-28-6 |
|---|---|
| Molecular Formula | C18H17N3OS |
| Molecular Weight | 323.41 |
| IUPAC Name | N-(3-methylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C18H17N3OS/c1-14-6-5-7-15(12-14)20-17(22)13-23-18-19-10-11-21(18)16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,22) |
| Standard InChI Key | UQVHYAFOORAWPI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Introduction
N-(3-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a complex organic compound that incorporates both imidazole and acetamide functionalities. The compound is characterized by its molecular structure, which includes a phenyl ring attached to an imidazole ring via a sulfur atom, further linked to an acetamide group. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Chemical Formula and Molecular Weight
Given the structure, the chemical formula for N-(3-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would be CHNOS. The molecular weight can be calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).
| Element | Atomic Mass | Number of Atoms | Total Mass Contribution |
|---|---|---|---|
| C | 12.01 | 20 | 240.2 |
| H | 1.008 | 18 | 18.144 |
| N | 14.007 | 4 | 56.028 |
| O | 15.999 | 1 | 15.999 |
| S | 32.065 | 1 | 32.065 |
| Total | 362.432 |
Synthesis and Preparation
The synthesis of N-(3-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would likely involve several steps, including the formation of the imidazole ring, attachment of the phenyl group, introduction of the sulfur linkage, and finally, the addition of the acetamide moiety. Common methods might include nucleophilic substitution reactions and condensation reactions.
Example Synthesis Route
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Imidazole Ring Formation: This could involve the condensation of a suitable aldehyde with an amino acid or its derivatives.
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Phenyl Group Attachment: Typically achieved through electrophilic aromatic substitution or cross-coupling reactions.
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Sulfur Linkage Introduction: Might involve the use of thiols or sulfonic acids.
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Acetamide Group Addition: Could be accomplished via amide coupling reactions.
Potential Applications
While specific applications of N-(3-methylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide are not detailed in the literature, compounds with similar structures have been explored for their biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of both imidazole and acetamide groups suggests potential bioactivity, although detailed pharmacological studies would be necessary to determine its efficacy and safety.
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